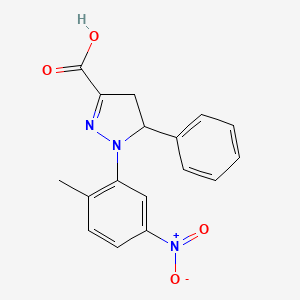1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS No.: 1264042-89-8
Cat. No.: VC11704907
Molecular Formula: C17H15N3O4
Molecular Weight: 325.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1264042-89-8 |
|---|---|
| Molecular Formula | C17H15N3O4 |
| Molecular Weight | 325.32 g/mol |
| IUPAC Name | 2-(2-methyl-5-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C17H15N3O4/c1-11-7-8-13(20(23)24)9-15(11)19-16(10-14(18-19)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22) |
| Standard InChI Key | MAOPZQZKQRIBEP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
| Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Introduction
Key Findings
1-(2-Methyl-5-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole-derived heterocyclic compound characterized by a dihydropyrazole core functionalized with a 2-methyl-5-nitrophenyl group, a phenyl substituent, and a carboxylic acid moiety. While direct experimental data on this specific compound is limited in publicly available literature, its structural analogs and synthetic pathways provide critical insights into its physicochemical properties, potential biological activities, and applications in medicinal chemistry. The compound’s nitro group and carboxylic acid functionality suggest roles in electron-deficient interactions and hydrogen bonding, respectively, which are pivotal in drug-receptor interactions .
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(2-methyl-5-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid. Its molecular formula is C₁₇H₁₅N₃O₄, derived from the dihydropyrazole backbone (C₃H₄N₂), a 2-methyl-5-nitrophenyl group (C₇H₆NO₂), a phenyl substituent (C₆H₅), and a carboxylic acid group (COOH) . The molecular weight is calculated as 325.33 g/mol, with a degree of unsaturation of 11, indicating aromatic and conjugated systems .
Structural Characterization
The compound’s structure features:
-
A dihydropyrazole ring (4,5-dihydro-1H-pyrazole) with partial saturation at the 4,5-positions, reducing ring strain compared to fully unsaturated pyrazoles .
-
A 2-methyl-5-nitrophenyl group at the N1 position, introducing steric hindrance from the methyl group and electronic effects from the nitro group .
-
A phenyl group at the C3 position, contributing to lipophilicity and π-π stacking potential .
-
A carboxylic acid at the C5 position, enabling hydrogen bonding and salt formation .
Crystallographic data for analogous compounds, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, reveal planar configurations for the pyrazole ring and substituents, stabilized by intramolecular hydrogen bonds . For the target compound, similar planar geometry is expected, with the nitro group adopting a meta orientation relative to the methyl group on the phenyl ring .
Synthesis and Derivative Formation
Cyclocondensation Reactions
Pyrazole derivatives are typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines. For example, 1-(2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (PubChem CID: 75357967) is prepared by reacting a substituted chalcone with phenylhydrazine in acidic conditions . Adapting this method, the target compound could be synthesized using 2-methyl-5-nitroacetophenone and cinnamaldehyde to form an α,β-unsaturated ketone intermediate, followed by cyclization with hydrazine hydrate (Figure 1) .
Figure 1: Proposed Synthesis Pathway
-
Claisen-Schmidt Condensation:
-
Cyclocondensation:
Functionalization Strategies
The carboxylic acid group at C5 allows further derivatization:
-
Esterification: Reaction with methanol/H₂SO₄ yields methyl esters, enhancing membrane permeability .
-
Amidation: Coupling with amines using carbodiimides produces amides, modulating target selectivity .
Physicochemical Properties
Solubility and Partition Coefficients
The compound exhibits amphiphilic properties due to its aromatic rings (logP ≈ 3.2) and ionizable carboxylic acid (pKa ≈ 4.5) . Predicted solubility in DMSO is >10 mM, while aqueous solubility is limited (<0.1 mM at pH 7.4) .
Thermal Stability
Analogous dihydropyrazoles decompose at temperatures above 200°C, as evidenced by thermogravimetric analysis (TGA) of 1-(2-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid . The nitro group may lower thermal stability due to exothermic decomposition risks .
Biological Activity and Applications
Central Nervous System (CNS) Modulation
Pyrazole-3-carboxylic acids have been explored as chemokine receptor antagonists. For instance, 1-methyl-5-(3-alkylureido)-1H-pyrazole-4-carboxylates inhibit human neutrophil chemotaxis (IC₅₀ = 10–50 nM) . The title compound’s dihydropyrazole core could similarly interfere with GPCR signaling pathways relevant to neuroinflammation .
Computational and Spectroscopic Analysis
DFT Calculations
Density Functional Theory (DFT) studies on analogous compounds reveal:
-
Electrostatic Potential: Negative regions localized at the nitro and carboxylate oxygens, favoring interactions with cationic residues in enzymes .
Spectroscopic Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume